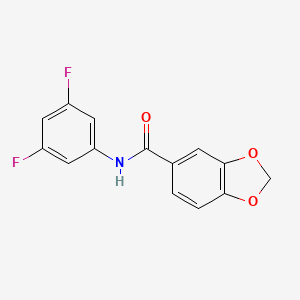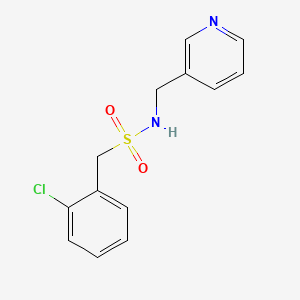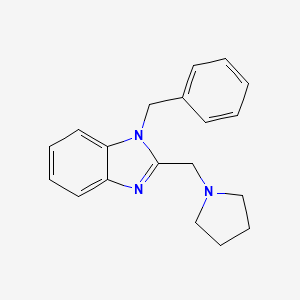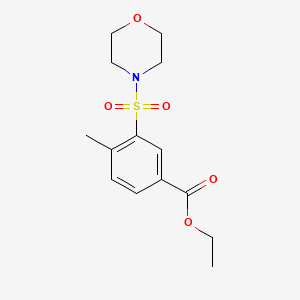
N-(3,5-difluorophenyl)-1,3-benzodioxole-5-carboxamide
Übersicht
Beschreibung
N-(3,5-difluorophenyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of benzodioxoles, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-(3,5-difluorophenyl)-1,3-benzodioxole-5-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, where it has demonstrated cytotoxic effects against various cancer cell lines. It has also been investigated for its anti-inflammatory and anti-oxidant properties, which may have implications in the treatment of inflammatory and oxidative stress-related diseases. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging applications.
Wirkmechanismus
The mechanism of action of N-(3,5-difluorophenyl)-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, it has been shown to induce apoptosis (programmed cell death) by activating caspase enzymes and disrupting the mitochondrial membrane potential. Inflammatory and oxidative stress-related diseases, it has been suggested that this compound may act by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to reduce cell viability and induce apoptosis. In animal models, it has been shown to reduce inflammation and oxidative stress, as well as improve glucose tolerance and insulin sensitivity. Additionally, this compound has been shown to have fluorescent properties, which may have implications in imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,5-difluorophenyl)-1,3-benzodioxole-5-carboxamide is its potential as a multi-functional compound with diverse biological activities. It has shown promise in various scientific research applications, which may have implications in the development of new therapies for cancer, inflammatory and oxidative stress-related diseases, and imaging applications. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of N-(3,5-difluorophenyl)-1,3-benzodioxole-5-carboxamide. One direction is the further investigation of its anti-cancer properties, particularly in vivo studies to determine its efficacy and safety. Another direction is the exploration of its anti-inflammatory and anti-oxidant properties in animal models of inflammatory and oxidative stress-related diseases. Additionally, the development of new imaging probes based on this compound may have implications in the field of medical imaging. Overall, this compound has shown significant potential in various scientific research applications, and further studies may lead to the development of new therapies and imaging tools.
Eigenschaften
IUPAC Name |
N-(3,5-difluorophenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO3/c15-9-4-10(16)6-11(5-9)17-14(18)8-1-2-12-13(3-8)20-7-19-12/h1-6H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMQNYKYTMYEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-allyl-2-[(phenylthio)methyl]-1H-benzimidazole](/img/structure/B4398433.png)
![4-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4398444.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4398451.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4398468.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethylbenzoyl)leucinamide](/img/structure/B4398469.png)



![N-{2-[(3-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4398489.png)
![3-cyclopentyl-11-(1-phenylethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4398494.png)
![5-[4-(2-bromobenzoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4398500.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-(2-methylphenoxy)acetamide](/img/structure/B4398525.png)